
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chloroacetyl group and a methyl group attached to the quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the reaction of 3-methylquinoxalin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reactivity of chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines to form amides.
Electrophilic Aromatic Substitution: The quinoxaline ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled temperature conditions.
Major Products
Amides: Formed from nucleophilic substitution reactions with amines.
Nitro and Sulfonic Acid Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The quinoxaline core may also interact with DNA or proteins, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: A local anesthetic with a similar chloroacetyl group.
Benzocaine: Another local anesthetic with a similar quinoxaline core.
Novocaine: Shares structural similarities with the quinoxaline ring.
Uniqueness
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the combination of the chloroacetyl group and the quinoxaline core, which imparts distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
88221-61-8 |
|---|---|
Formule moléculaire |
C11H9ClN2O3 |
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
2-chloro-1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-11(10(15)6-12)14(17)9-5-3-2-4-8(9)13(7)16/h2-5H,6H2,1H3 |
Clé InChI |
WIOOCEBJNPYXJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)
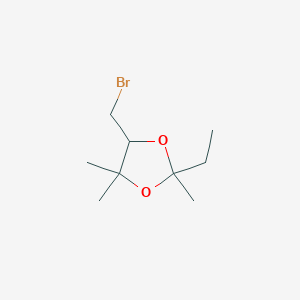

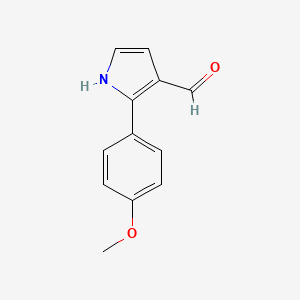
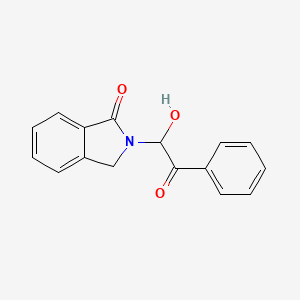
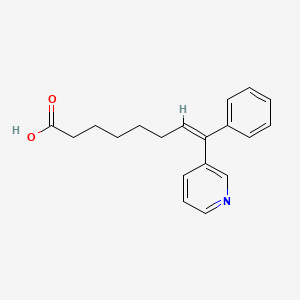
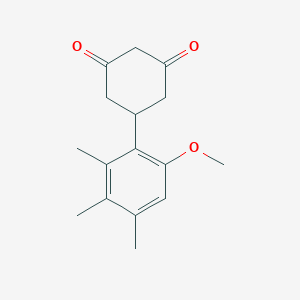
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
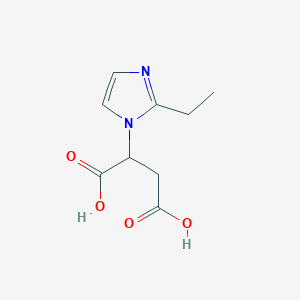
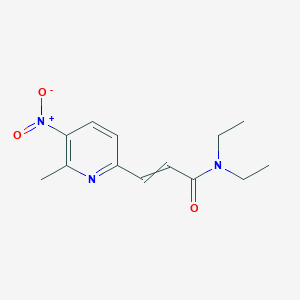
![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)
